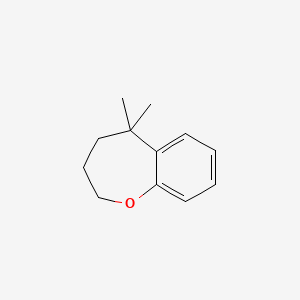
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes both sulfonamide and sulfinyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylprop-2-ene-1-amine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfonyl)benzene-1-sulfonamide.
Reduction: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and sulfinyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: Similar structure but with a sulfone group instead of a sulfinyl group.
4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is unique due to the presence of both sulfonamide and sulfinyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
58647-55-5 |
|---|---|
Formule moléculaire |
C16H17NO3S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-methyl-N-(2-phenylprop-2-enylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S2/c1-13-8-10-16(11-9-13)22(19,20)17-21(18)12-14(2)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3 |
Clé InChI |
UZEJHKHVDBCPGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)CC(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
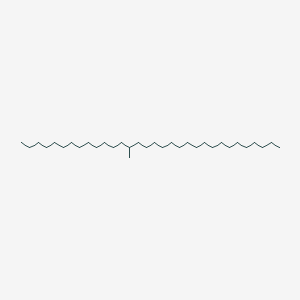

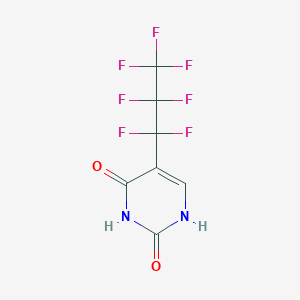
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
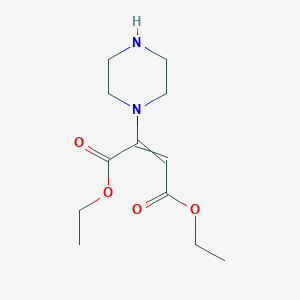
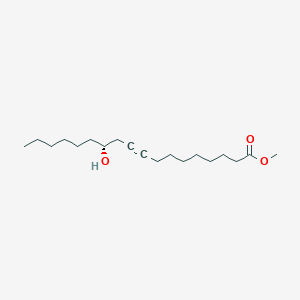
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
